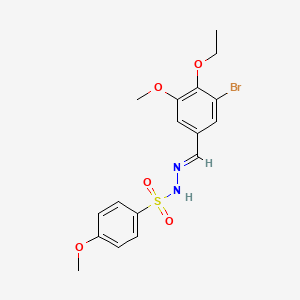
3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide, also known as TBCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. TBCA is a small molecule that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In
作用機序
3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide inhibits the activity of the enzyme IKKβ by binding to a specific site on the enzyme. IKKβ plays a key role in the inflammatory response by activating the transcription factor NF-κB. Inhibition of IKKβ by this compound leads to reduced activation of NF-κB and subsequent reduction in inflammation.
This compound has also been found to inhibit the activity of the enzyme JAK2, which plays a key role in the growth and survival of cancer cells. Inhibition of JAK2 by this compound leads to reduced growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of the enzymes IKKβ and JAK2, leading to reduced inflammation and cancer cell growth, respectively. Physiologically, this compound has been found to reduce inflammation in various animal models and inhibit the growth of various cancer cell lines.
実験室実験の利点と制限
One of the main advantages of 3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide for lab experiments is its specificity for the enzymes IKKβ and JAK2. This compound has been shown to inhibit the activity of these enzymes without affecting other enzymes or cellular processes. This specificity makes this compound a valuable tool for studying the roles of IKKβ and JAK2 in various biological processes.
One limitation of this compound for lab experiments is its solubility. This compound is not very soluble in water, which can make it difficult to use in some experimental settings. Additionally, this compound has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
将来の方向性
There are several future directions for the research of 3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide. One area of research is the development of this compound analogs with improved solubility and potency. Another area of research is the in vivo testing of this compound in animal models to better understand its effects in whole organisms. Additionally, this compound could be studied in combination with other therapies, such as chemotherapy, to determine its potential as an adjuvant therapy for cancer treatment. Finally, the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders, could be explored.
合成法
The synthesis of 3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide involves a series of chemical reactions that start with the condensation of 4-tert-butylphenol and 4-chlorobenzylamine to form the intermediate 3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)prop-2-enamide. The intermediate is then subjected to a palladium-catalyzed Suzuki coupling reaction with 4-bromoacetophenone to yield the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of the compound with high purity.
科学的研究の応用
3-(4-tert-butylphenyl)-N-(4-chlorobenzyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been found to inhibit the activity of the enzyme IKKβ, which plays a key role in the inflammatory response. Inhibition of IKKβ by this compound has been shown to reduce inflammation in various animal models.
This compound has also been found to have anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-[(4-chlorophenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c1-20(2,3)17-9-4-15(5-10-17)8-13-19(23)22-14-16-6-11-18(21)12-7-16/h4-13H,14H2,1-3H3,(H,22,23)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTVOIBMKWXMGB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5762254.png)


![4-chloro-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762263.png)
![(4-fluorophenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5762273.png)



![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylacetyl)amino]benzoate](/img/structure/B5762296.png)
![3-nitro-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762304.png)
![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B5762316.png)
![N-(3,4-dichlorophenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5762330.png)
![4-[(3,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5762332.png)
